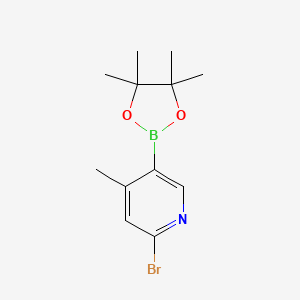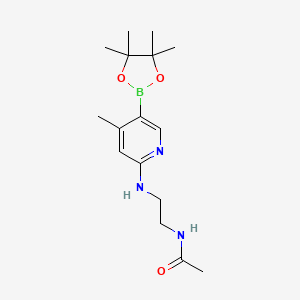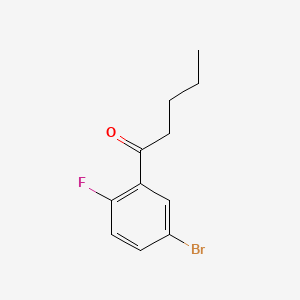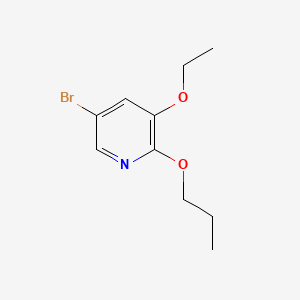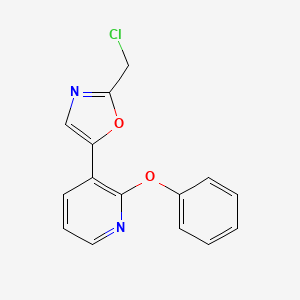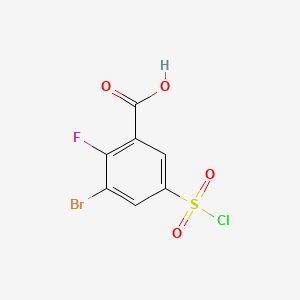
3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid
Overview
Description
3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a sulfonyl halide and participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid is C7H3BrClFO4S . The exact mass is 315.86100 . More detailed structural information like 2D or 3D structures can be found in chemical databases .Scientific Research Applications
Application 2: Pharmaceuticals and Agrochemicals
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “3-Bromo-5-fluorobenzoic acid” is an important raw material and intermediate used in pharmaceuticals .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 3: Dyestuff Fields
- Scientific Field : Dye Chemistry
- Summary of the Application : “3-Bromo-5-fluorobenzoic acid” is an important raw material and intermediate used in dyestuff fields .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 4: Manufacturing of Therapeutic SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 5: Preparation of Alkynlphenoxyacetic Acid Receptor Agonists
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “3-Bromo-2-fluorobenzoic acid” is used as a reagent to prepare Alkynlphenoxyacetic acid receptor agonists, compounds that can be potentially used for the treatment of allergic inflammatory diseases (such as allergic rhinitis) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 6: Synthesis of PPARδ Agonists
- Scientific Field : Biochemistry
- Summary of the Application : “3-(Chlorosulfonyl)benzoic acid” participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 7: Manufacturing of Therapeutic SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 8: Preparation of Alkynlphenoxyacetic Acid Receptor Agonists
- Scientific Field : Medicinal Chemistry
- Summary of the Application : “3-Bromo-2-fluorobenzoic acid” is used as a reagent to prepare Alkynlphenoxyacetic acid receptor agonists, compounds that can be potentially used for the treatment of allergic inflammatory diseases (such as allergic rhinitis) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 9: Synthesis of PPARδ Agonists
- Scientific Field : Biochemistry
- Summary of the Application : “3-(Chlorosulfonyl)benzoic acid” participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-chlorosulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO4S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNZNIDXBOFKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679279 | |
| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-(chlorosulfonyl)benzoic acid | |
CAS RN |
1242339-96-3 | |
| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




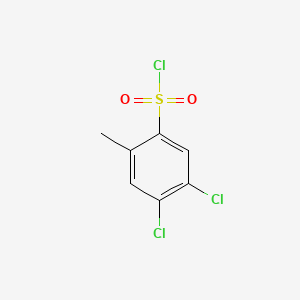



![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)
![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)
